Alogliptin(alogliptine, alogliptina)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alogliptin, also known as alogliptine or alogliptina, is an oral anti-diabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is primarily used to manage blood sugar levels in patients with type 2 diabetes mellitus. Alogliptin works by inhibiting the enzyme DPP-4, which results in increased levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels .

Preparation Methods

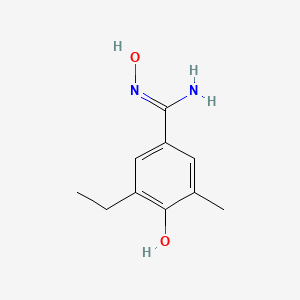

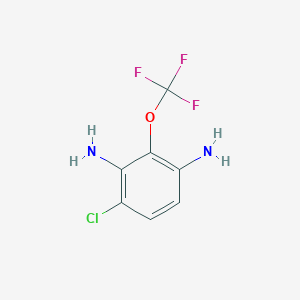

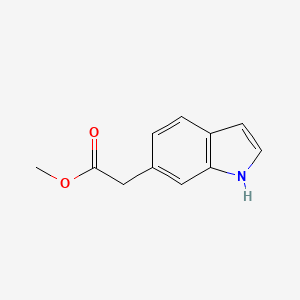

Synthetic Routes and Reaction Conditions: The synthesis of alogliptin involves several key steps. One common method starts with the condensation of 6-chloro-3-methyluracil and α-bromotoluoylnitrile to form a key intermediate. This intermediate then undergoes nucleophilic substitution with ®-3-aminopiperidine, followed by salt formation with benzoic acid to yield alogliptin .

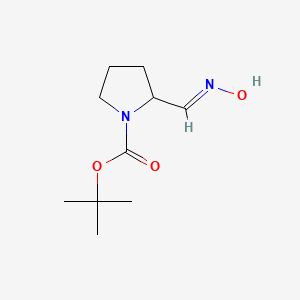

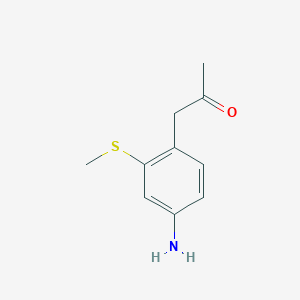

Industrial Production Methods: Industrial production of alogliptin often employs environmentally friendly and cost-effective methods. For instance, a preparation method for an alogliptin intermediate, R-3-aminopiperidine dihydrochloride, involves Hoffmann rearrangement reactions under mild conditions using ethanol-water mixtures as solvents. This method is suitable for large-scale production due to its high yield and low cost .

Chemical Reactions Analysis

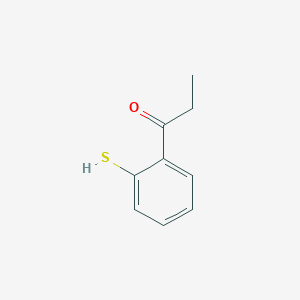

Types of Reactions: Alogliptin undergoes various chemical reactions, including condensation, nucleophilic substitution, and derivatization reactions. For example, it can react with ninhydrin and phenylacetaldehyde to form a fluorescent pyrrolidone derivative .

Common Reagents and Conditions:

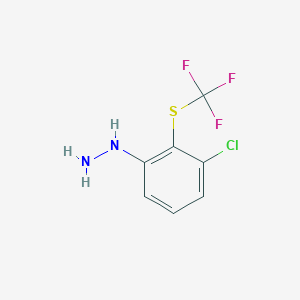

Condensation: 6-chloro-3-methyluracil and α-bromotoluoylnitrile.

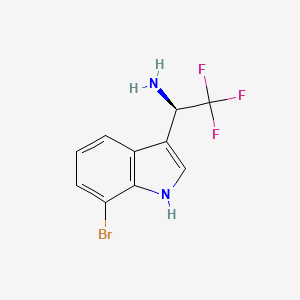

Nucleophilic Substitution: ®-3-aminopiperidine.

Derivatization: Ninhydrin and phenylacetaldehyde in Teorell and Stenhagen buffer at pH 6.6.

Major Products:

Condensation Product: Key intermediate for alogliptin synthesis.

Nucleophilic Substitution Product: Alogliptin.

Derivatization Product: Fluorescent pyrrolidone derivative.

Scientific Research Applications

Alogliptin has a wide range of scientific research applications:

Chemistry: Used in the development of novel DPP-4 inhibitors and related compounds.

Biology: Studied for its effects on incretin hormones and glucose metabolism.

Medicine: Primarily used to manage type 2 diabetes mellitus.

Industry: Employed in the production of anti-diabetic medications and related pharmaceutical research.

Mechanism of Action

Alogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1). As a result, there is an increase in insulin synthesis and release from pancreatic beta cells and a decrease in glucagon secretion from pancreatic alpha cells. This leads to improved glycemic control .

Comparison with Similar Compounds

- Sitagliptin

- Saxagliptin

- Linagliptin

- Vildagliptin

Alogliptin stands out for its high selectivity and bioavailability, making it a valuable option in the management of type 2 diabetes mellitus.

Properties

Molecular Formula |

C18H23N5O2 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

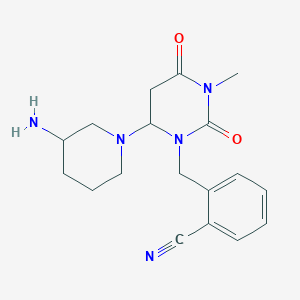

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile |

InChI |

InChI=1S/C18H23N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,15-16H,4,7-9,11-12,20H2,1H3 |

InChI Key |

LBAMNIHTUKUKJT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline](/img/structure/B14051146.png)